molecular formula C7H11ClN2O2 B2497438 2-(2,4-Dimethylpyrazol-3-yl)acetic acid;hydrochloride CAS No. 2460757-24-6

2-(2,4-Dimethylpyrazol-3-yl)acetic acid;hydrochloride

Cat. No.: B2497438
CAS No.: 2460757-24-6
M. Wt: 190.63
InChI Key: IILYHWIIXKULNE-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylpyrazol-3-yl)acetic acid;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylpyrazol-3-yl)acetic acid;hydrochloride typically involves the reaction of 2,4-dimethylpyrazole with chloroacetic acid under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or water, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography may be employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylpyrazol-3-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols. Substitution reactions can lead to a variety of functionalized pyrazole derivatives.

Scientific Research Applications

2-(2,4-Dimethylpyrazol-3-yl)acetic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its biological activities.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylpyrazol-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylpyrazol-3-yl)ethanol
  • 2-(2,4-Dimethylpyrazol-3-yl)propanoic acid
  • 2-(2,4-Dimethylpyrazol-3-yl)butanoic acid

Uniqueness

2-(2,4-Dimethylpyrazol-3-yl)acetic acid;hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry. The presence of the pyrazole ring and the acetic acid moiety allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential biological and industrial applications.

Properties

IUPAC Name

2-(2,4-dimethylpyrazol-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-5-4-8-9(2)6(5)3-7(10)11;/h4H,3H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILYHWIIXKULNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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